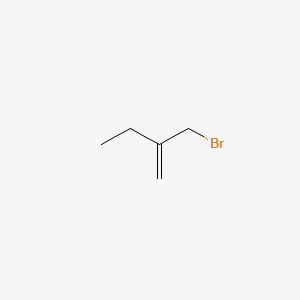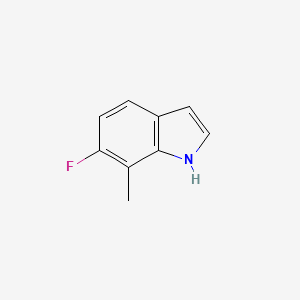
6-Fluor-7-methyl-1H-Indol
Übersicht
Beschreibung
The compound 6-fluoro-7-methyl-1H-indole is a derivative of the indole structure, which is a fundamental scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. Indole derivatives have been extensively studied for their diverse applications in various fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of indole derivatives, including those with substitutions at the 6 and 7 positions, has been a subject of research due to their potential applications. For instance, the synthesis of 6-(fluoromethyl)indole and 6-(difluoromethyl)indole involves the preparation of N-1 BOC protected precursors followed by deprotection using flash vacuum thermolysis . Another approach for synthesizing substituted indoles, such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, includes Boc protection, regioselective
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich 6-Fluor-7-methyl-1H-Indol, haben sich als antiviral erwiesen . So wurden beispielsweise 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate als antivirale Mittel berichtet .
Anti-inflammatorische Eigenschaften
Indolderivate sind für ihre entzündungshemmenden Wirkungen bekannt . Das Vorhandensein des Indolkerns in diesen Verbindungen ermöglicht es ihnen, mit hoher Affinität an mehrere Rezeptoren zu binden, was bei der Entwicklung neuer nützlicher Derivate hilfreich sein kann .
Antikrebsanwendungen
Indolderivate haben ein Potenzial in der Behandlung von Krebs gezeigt . Die einzigartige Aromatizität und die vielfältige Reaktivität von Indol haben seit Jahrzehnten das Interesse von Synthesechemikern geweckt .
Anti-HIV-Eigenschaften
Indolderivate, einschließlich this compound, haben sich als anti-HIV-wirksam erwiesen . Dies hat bei Forschern das Interesse geweckt, eine Vielzahl von Indolderivaten zu synthetisieren .
Antioxidative Eigenschaften
Indolderivate sind für ihre antioxidativen Wirkungen bekannt . Das Vorhandensein des Indolkerns in diesen Verbindungen ermöglicht es ihnen, mit hoher Affinität an mehrere Rezeptoren zu binden, was bei der Entwicklung neuer nützlicher Derivate hilfreich sein kann .
Antimikrobielle und Antimykotische Anwendungen
6-Fluorindol kann zur Herstellung von antibakteriellen und antimykotischen Mitteln verwendet werden . Indolderivate haben ein Potenzial in der Behandlung von mikrobiellen Infektionen gezeigt .
Antidiabetische Eigenschaften
Indolderivate, einschließlich this compound, haben sich als antidiabetisch erwiesen . Dies hat bei Forschern das Interesse geweckt, eine Vielzahl von Indolderivaten zu synthetisieren .
Antimalaria-Anwendungen
Indolderivate sind für ihre antimalaria-wirksamen Eigenschaften bekannt . Das Vorhandensein des Indolkerns in diesen Verbindungen ermöglicht es ihnen, mit hoher Affinität an mehrere Rezeptoren zu binden, was bei der Entwicklung neuer nützlicher Derivate hilfreich sein kann .
Wirkmechanismus
Target of Action
Indole derivatives, such as 6-fluoro-7-methyl-1H-indole, have been found to bind with high affinity to multiple receptors . These compounds are important types of molecules that play a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Zukünftige Richtungen
Indole derivatives have shown broad therapeutic potential and are considered promising scaffolds for the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Eigenschaften
IUPAC Name |
6-fluoro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXBSWUAWHBOSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483511 | |
| Record name | 6-Fluoro-7-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57817-10-4 | |
| Record name | 6-Fluoro-7-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-7-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00483511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57817-10-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



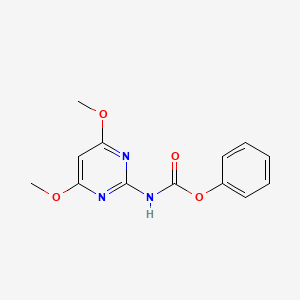
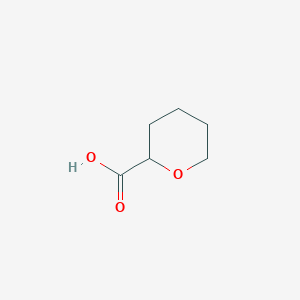
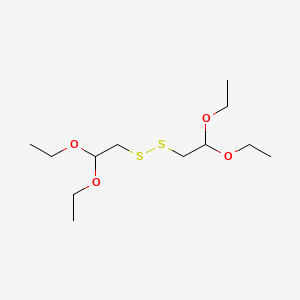


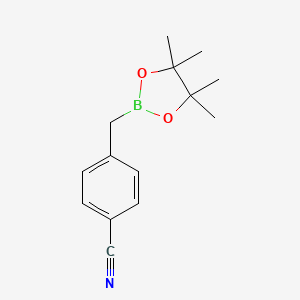
![(3aS,4R,6aR)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1337509.png)
![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)

